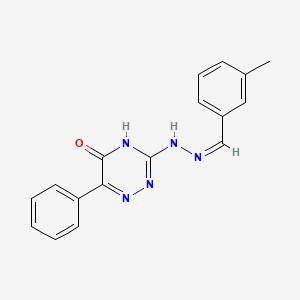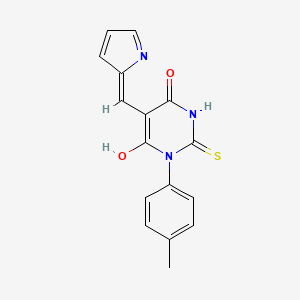
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has attracted considerable attention from researchers due to its potential applications in various fields. This compound is synthesized using a simple method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer activity by inhibiting the growth and proliferation of cells. It may also disrupt the cell membrane and interfere with cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One potential direction is to investigate its potential applications in drug development, particularly in the development of antimicrobial and anticancer agents. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Additionally, future studies could focus on improving the solubility and stability of this compound to enhance its potential applications.
Métodos De Síntesis
The synthesis of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a straightforward process that involves the reaction of 3-methylbenzaldehyde, phenylhydrazine, and triethyl orthoformate in the presence of a catalyst. The reaction proceeds at room temperature and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. This compound has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-[(2Z)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-6-5-7-13(10-12)11-18-21-17-19-16(23)15(20-22-17)14-8-3-2-4-9-14/h2-11H,1H3,(H2,19,21,22,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMGGDLCRBXPV-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine](/img/structure/B5970602.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5970609.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)